Cas no 72738-09-1 (Ethyl 3-oxopiperidine-4-carboxylate hydrochloride)

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-oxopiperidine-4-carboxylate hydrochloride
- 3-oxo-4-Piperidinecarboxylic acid ethyl ester hydrochloride
- 4-Piperidinecarboxylicacid, 3-oxo-, ethyl ester, hydrochloride (1:1)
- Ethyl 3-oxopiperidine-4-carboxylate, HCl
- 4-(Ethoxycarbonyl)-3-oxopiperidinium chloride
- ethyl3-oxopiperidine-4-carboxylatehydrochloride
- Ethyl 3-oxopiperidine-4-carboxylate HCl
- 4-Piperidinecarboxylic acid, 3-oxo-, ethyl ester, hydrochloride
- Ethyl,4-piperidone-3-carboxylate hydrochloride
- VMVUBCKFICINHZ-UHFFFAOYSA-N
- KM1497
- TRA0008613
- SY006124
- BC679609
- Ethyl 3-oxopipe
- FT-0696669
- EN300-325751
- MFCD12828687
- AS-18047
- 72738-09-1
- AKOS015897946
- SB41042
- Ethyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1)
- ethyl 3-oxopiperidine-4-carboxylate;hydrochloride
- EINECS 276-806-3
- SCHEMBL2302998
- DTXSID10993550
- CS-W022675
- Ethyl 3-oxo-4-piperidinecarboxylate hydrochloride
- AC-24283
- A866213
- XCA73809
- NS00062060
- AMY20486
- DB-074610
-
- MDL: MFCD12828687
- Inchi: 1S/C8H13NO3.ClH/c1-2-12-8(11)6-3-4-9-5-7(6)10;/h6,9H,2-5H2,1H3;1H
- InChI Key: VMVUBCKFICINHZ-UHFFFAOYSA-N
- SMILES: Cl[H].O(C([H])([H])C([H])([H])[H])C(C1([H])C(C([H])([H])N([H])C([H])([H])C1([H])[H])=O)=O
Computed Properties
- Exact Mass: 207.06600
- Monoisotopic Mass: 207.066
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: nothing
- Topological Polar Surface Area: 55.4
- Tautomer Count: 5
Experimental Properties
- Melting Point: 200-202 ºC (methanol ethyl acetate )
- Boiling Point: 268.5℃/760mmHg
- Flash Point: 116.2℃
- PSA: 55.40000
- LogP: 0.85890
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D376105-100g |
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride |
72738-09-1 | 97% | 100g |
$1500 | 2023-09-03 | |
TRC | E925393-5g |
Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride |
72738-09-1 | 5g |
$ 455.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D403879-25g |
ethyl 3-oxopiperidine-4-carboxylate hydrochloride |
72738-09-1 | 97% | 25g |
$600 | 2024-06-05 | |
eNovation Chemicals LLC | D403879-100g |
ethyl 3-oxopiperidine-4-carboxylate hydrochloride |
72738-09-1 | 97% | 100g |
$1800 | 2024-06-05 | |
Ambeed | A509822-100g |
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride |
72738-09-1 | 95% | 100g |
$879.0 | 2024-04-17 | |
eNovation Chemicals LLC | Y1219503-10G |
ethyl 3-oxopiperidine-4-carboxylate hydrochloride |
72738-09-1 | 97% | 10g |
$95 | 2024-07-21 | |
Fluorochem | 220083-5g |
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride |
72738-09-1 | 95% | 5g |
£122.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JT237-200mg |
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride |
72738-09-1 | 95+% | 200mg |
101.0CNY | 2021-08-05 | |
Chemenu | CM180356-25g |
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride |
72738-09-1 | 95% | 25g |
$524 | 2021-08-05 | |
Chemenu | CM180356-5g |
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride |
72738-09-1 | 95% | 5g |
$162 | 2021-08-05 |
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride Related Literature
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on Ethyl 3-oxopiperidine-4-carboxylate hydrochloride
Recent Advances in the Application of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 72738-09-1) in Chemical Biology and Pharmaceutical Research
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 72738-09-1) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex molecular architectures with enhanced pharmacological properties. This research briefing synthesizes the latest findings on the applications, synthetic methodologies, and biological evaluations associated with this compound.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride as a precursor in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. The study reported a 40% improvement in yield compared to traditional synthetic routes, attributed to optimized reaction conditions involving palladium-catalyzed cross-coupling. The resulting compounds exhibited potent anxiolytic activity in murine models, with reduced off-target effects, suggesting potential for next-generation anxiolytic therapeutics.
Another significant advancement was reported in ACS Chemical Biology, where the compound served as a scaffold for developing SARS-CoV-2 main protease inhibitors. Through structure-activity relationship (SAR) studies, researchers identified derivatives with sub-micromolar inhibitory concentrations (IC50 values ranging from 0.8-1.2 μM). Molecular docking simulations revealed that the piperidine core of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride forms critical hydrogen bonds with the protease's active site, providing a structural basis for further optimization of antiviral agents.
The compound's role in antibiotic development has also gained attention. A 2024 Nature Communications paper detailed its incorporation into novel β-lactamase inhibitors, showing synergistic effects with existing antibiotics against multidrug-resistant Gram-negative bacteria. The hydrochloride salt form (72738-09-1) proved particularly advantageous for improving aqueous solubility during formulation, addressing a common challenge in antibiotic drug development.
From a synthetic chemistry perspective, recent innovations have focused on greener production methods. A team at MIT developed a continuous flow chemistry approach that reduces organic solvent usage by 70% while maintaining high enantiomeric purity (>99% ee) of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. This advancement aligns with the pharmaceutical industry's increasing emphasis on sustainable manufacturing practices.
Looking forward, the unique structural features of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride continue to inspire novel applications. Ongoing clinical trials are investigating its derivatives as potential treatments for neurodegenerative diseases, leveraging the compound's ability to cross the blood-brain barrier. Additionally, its use in PROTAC (Proteolysis Targeting Chimera) development represents an exciting frontier in targeted protein degradation therapeutics.
In conclusion, Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (72738-09-1) remains a versatile and valuable building block in pharmaceutical research. The recent studies highlighted in this briefing demonstrate its expanding role in addressing diverse therapeutic challenges, from infectious diseases to neurological disorders. As synthetic methodologies advance and our understanding of its pharmacological potential deepens, this compound is poised to contribute significantly to the development of next-generation therapeutics.
72738-09-1 (Ethyl 3-oxopiperidine-4-carboxylate hydrochloride) Related Products
- 179023-37-1(Methyl 3-oxopiperidine-4-carboxylate)
- 70637-75-1(Ethyl 3-oxopiperidine-4-carboxylate)
- 2137101-71-2((2R)-2-(ethylamino)-3-(naphthalen-1-yl)propanoic acid)
- 2034331-66-1(1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]pent-4-en-1-one)
- 2229461-96-3(2-(4-bromo-3,3-dimethylbutyl)-1-methylpyrrolidine)
- 899996-76-0(N-(3,5-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide)
- 1803853-31-7(2,5-Diiodo-4-fluoromandelic acid)
- 121-33-5(Vanillin)
- 1806998-96-8(2-(Aminomethyl)-3-bromo-6-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 2137846-65-0(2-(dimethylamino)-N-[3-(ethanesulfonyl)-2-hydroxypropyl]acetamide)
